molecular formula C17H18N2 B13104248 3-Phenyl-2-propyl-2H-isoindol-1-amine CAS No. 106697-59-0

3-Phenyl-2-propyl-2H-isoindol-1-amine

Cat. No.: B13104248
CAS No.: 106697-59-0
M. Wt: 250.34 g/mol
InChI Key: NSUIJERYKMCHOQ-UHFFFAOYSA-N
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Description

3-Phenyl-2-propyl-2H-isoindol-1-amine is a heterocyclic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . This compound features a phenyl group attached to the nitrogen atom of the isoindoline ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-propyl-2H-isoindol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpropylamine with phthalic anhydride under acidic conditions to form the isoindoline ring . The reaction is usually carried out in a solvent such as toluene or xylene at elevated temperatures (120-150°C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction rate and selectivity . The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-propyl-2H-isoindol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Halogenated, nitrated, or sulfonated isoindolines

Mechanism of Action

The mechanism of action of 3-Phenyl-2-propyl-2H-isoindol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-propyl-2H-isoindol-1-amine is unique due to its specific structural features, which can influence its reactivity and biological properties. The presence of the phenyl group and the isoindoline ring provides a distinct chemical environment that can be exploited in various applications .

Properties

CAS No.

106697-59-0

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

3-phenyl-2-propylisoindol-1-amine

InChI

InChI=1S/C17H18N2/c1-2-12-19-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(19)18/h3-11H,2,12,18H2,1H3

InChI Key

NSUIJERYKMCHOQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC=CC2=C1N)C3=CC=CC=C3

Origin of Product

United States

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